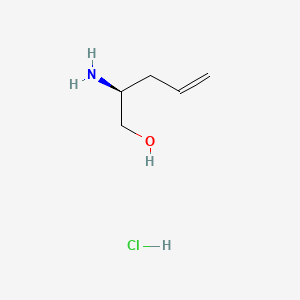

(S)-allylglycinol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

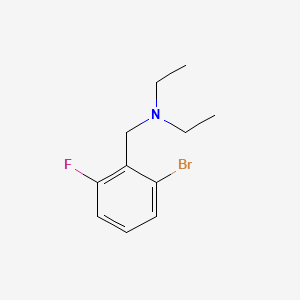

Allylglycinol is a type of organic compound known as an allyl group attached to a glycinol. Glycinol is a type of amino alcohol and contains both an amino group (-NH2) and a hydroxyl group (-OH). Hydrochloride refers to an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .

Chemical Reactions Analysis

The chemical reactions involving “(S)-allylglycinol hydrochloride” would depend on the specific conditions and reagents present. Allyl groups are known to participate in various reactions, including those catalyzed by transition metals .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-allylglycinol hydrochloride” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role in determining these properties .Aplicaciones Científicas De Investigación

Research Context and Application in Food Industry The compound has been a topic of interest due to its potential functionalities in various lipid systems and its health benefits. It is used in the food industry, notably as an emulsifier, crystallization modifier, and functional ingredient in fat-based products. These applications leverage the compound's functional properties and health benefits, though challenges exist regarding its performance and stability, especially as cooking oil (Lee et al., 2020).

Biomedical Implications and Drug Delivery Systems (S)-allylglycinol hydrochloride's chemical structure and characteristics have implications in the biomedical field, especially in drug delivery systems. Research focuses on enhancing the bioavailability of certain drugs, reducing dosing frequency, and minimizing gastrointestinal side effects. Its role in the development of micro- and nanoparticulate drug delivery systems is crucial for effective treatment and potentially in cancer therapy (Çetin & Sahin, 2016).

Food Preservation and Packaging Technologies The compound is examined for its role in food preservation and packaging technologies. Research explores its integration into edible films and coatings aimed at prolonging the shelf life of food products. This involves studying its mechanical and barrier properties, especially in hydrocolloid-lipid composite structures, to optimize food quality and safety (Galus & Kadzińska, 2015).

Cancer Research and Chemoprevention In cancer research, components similar to (S)-allylglycinol hydrochloride are analyzed for their anticarcinogenic properties. Studies involve understanding the anti-mutagenic activity, mechanisms of action, and potential for cancer prevention. This line of research is critical for developing future interventions and therapies (Dashwood, 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-aminopent-4-en-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASOPXPTKUDWIK-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-[(cyclopropylamino)carbonyl]hydrazide](/img/no-structure.png)

![Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B594343.png)